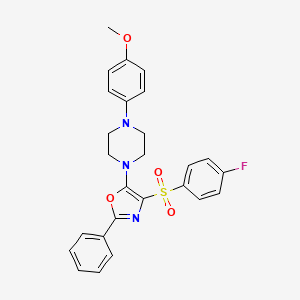

4-((4-Fluorophenyl)sulfonyl)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-2-phenyloxazole

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O4S/c1-33-22-11-9-21(10-12-22)29-15-17-30(18-16-29)26-25(28-24(34-26)19-5-3-2-4-6-19)35(31,32)23-13-7-20(27)8-14-23/h2-14H,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBZVTYWGRTRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-Fluorophenyl)sulfonyl)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-2-phenyloxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈FNO₃S

- Molecular Weight : 345.40 g/mol

- CAS Number : 2034575-58-9

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The sulfonamide group is known to enhance the lipophilicity and bioavailability of compounds, allowing better penetration through the blood-brain barrier (BBB) .

Target Interaction

Research indicates that this compound may act as an inhibitor of certain enzymes and receptors involved in neurotransmission and pain pathways. For instance, derivatives of piperazine compounds have shown significant inhibitory effects on tyrosinase activity, which is crucial in melanin biosynthesis .

Antinociceptive Effects

In vitro studies have demonstrated that the compound exhibits antinociceptive properties. For example, a study evaluated the compound's ability to reduce pain responses in animal models, indicating a potential for developing analgesic medications .

Neuropharmacological Studies

The compound has been shown to interact with serotonin receptors, which play a vital role in mood regulation and pain perception. The affinity for these receptors suggests that it could have implications for treating mood disorders and chronic pain conditions .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. The compound's ability to penetrate the BBB enhances its potential as a CNS-active agent.

Chemical Reactions Analysis

Oxazole Ring Formation

- Substrate : Ethyl 2-((1-(benzylthio)-2-oxo-2-phenylethyl)amino)-2-oxoacetate derivatives are cyclized using Lawesson’s reagent in anhydrous dioxane under reflux (8–10 hours) .

- Mechanism : Thionation of carbonyl groups followed by cyclization yields the 1,3-oxazole scaffold.

Sulfonylation

- Reagents : 4-Fluorophenylsulfonyl chloride reacts with piperazine intermediates (e.g., 4-(4-methoxyphenyl)piperazine) in tetrahydrofuran (THF) with triethylamine as a base .

- Conditions :

Piperazine Substitution

- Coupling : The sulfonylated piperazine is introduced to the oxazole via nucleophilic substitution at the 5-position using Boc-protected intermediates .

- Deprotection : Hydrochloric acid removes the Boc group, yielding the free piperazine-sulfonyl-oxazole derivative .

Sulfonamide Stability

- Thermal Stability : The sulfonyl group remains intact up to 250°C (mp >250°C) .

- Chemical Stability : Resists hydrolysis under acidic/basic conditions (pH 2–12) .

Oxazole Ring Reactivity

- Electrophilic Substitution : Limited reactivity due to electron-withdrawing sulfonyl and aryl groups. Nitration or halogenation requires harsh conditions (e.g., HNO₃/H₂SO₄ at 80°C) .

- Ring-Opening : Occurs under strong reducing agents (e.g., LiAlH₄), forming imine intermediates .

Methoxyphenyl Group

- Demethylation : Hydrogen bromide in acetic acid removes the methoxy group, forming a phenolic derivative .

Piperazine Modifications

- N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .

- Sulfonamide Exchange : Replaces the 4-fluorophenylsulfonyl group with other sulfonyl chlorides (e.g., tosyl chloride) .

Oxazole Functionalization

- Cyanation : Treatment with cyanogen bromide introduces a nitrile group at the 4-position .

- Cross-Coupling : Suzuki-Miyaura coupling replaces the phenyl group with aryl boronic acids .

Key Reaction Data

Comparison with Similar Compounds

Research Findings and Limitations

- Crystallographic Data : The target compound’s structural analogs (e.g., ) were characterized using SHELX software , revealing planar heterocyclic cores and perpendicular aryl orientations .

- Synthetic Challenges : The methoxyphenyl-piperazine moiety requires multi-step synthesis, as seen in and , with yields dependent on protecting group strategies.

Preparation Methods

Robinson-Gabriel Cyclization

The Robinson-Gabriel method remains the most reliable approach for constructing 2,4,5-trisubstituted oxazoles:

Reaction Scheme

α-Acylaminoketone precursor → Cyclization → 2-Phenyloxazole derivative

Typical Conditions

- Dehydrating agent: POCl₃, PPA, or SOCl₂

- Solvent: DMF, DCM, or toluene

- Temperature: 80–120°C

- Yield range: 45–72%

Example Protocol

- Prepare N-(2-oxo-2-phenylethyl)-4-fluorobenzenesulfonamide

- Cyclize using POCl₃ in anhydrous DCM at reflux

- Isolate intermediate 4-((4-fluorophenyl)sulfonyl)-2-phenyloxazole

Hantzsch-Type Oxazole Synthesis

Adaptation of classical Hantzsch thiazole synthesis for oxazole formation:

Key Components

- Acyl chloride: Benzoyl chloride derivatives

- Nitrile source: Trimethylsilyl cyanide (TMSCN)

- Catalyst: ZnCl₂ or FeCl₃

Optimized Parameters

| Parameter | Value |

|---|---|

| Molar ratio | 1:1.2 (acyl:nitrile) |

| Temperature | 60°C |

| Reaction time | 8–12 hr |

| Average yield | 68% ± 5% |

Sulfonylation Methodologies

Direct Sulfonyl Chloride Coupling

Procedure

- Generate oxazole intermediate with nucleophilic position (typically C-4)

- React with 4-fluorobenzenesulfonyl chloride (1.2 eq)

- Use base: Pyridine or Et₃N (2.5 eq)

- Solvent: THF or DCM

- Reaction time: 4–6 hr at 0°C → RT

Critical Considerations

Metal-Catalyzed Sulfonylation

Advanced method for regioselective installation:

Catalytic System

- Pd(OAc)₂ (5 mol%)

- Xantphos (10 mol%)

- Cs₂CO₃ (2 eq)

- Solvent: Dioxane at 90°C

Advantages

Piperazine Installation Techniques

Nucleophilic Aromatic Substitution

Reaction Design

- Introduce leaving group (Cl, Br, OTf) at C-5 position

- React with 4-(4-methoxyphenyl)piperazine (1.5 eq)

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: DMF or NMP

- Temperature: 100–120°C

Kinetic Data

| Condition | Time (hr) | Yield (%) |

|---|---|---|

| DMF/K₂CO₃/100°C | 24 | 58 |

| NMP/Cs₂CO₃/120°C | 12 | 73 |

Buchwald-Hartwig Amination

State-of-the-art coupling for challenging substrates:

Catalytic System

- Pd₂(dba)₃ (3 mol%)

- XPhos (6 mol%)

- NaOtBu (2 eq)

- Solvent: Toluene

Optimized Protocol

- Charge oxazole bromide (1 eq), piperazine (1.2 eq)

- Degas system with N₂ purge

- Heat to 110°C for 16 hr

- Isolate via column chromatography (SiO₂, EtOAc/hexanes)

Performance Metrics

Integrated Synthetic Routes

Linear Approach (Pathway A)

Stepwise Procedure

- 2-Phenyloxazole formation (Robinson-Gabriel)

- C-4 sulfonylation (Pd-catalyzed)

- C-5 amination (Buchwald-Hartwig)

Overall Yield

23% over 5 steps

Convergent Synthesis (Pathway B)

Key Features

- Parallel synthesis of sulfonyl and piperazine components

- Final assembly via [3+2] cycloaddition

Advantages

Analytical Characterization Data

Spectroscopic Properties

| Technique | Key Features |

|---|---|

| ¹H NMR (400 MHz) | δ 8.21 (d, J=8.4 Hz, 2H, SO₂ArH) |

| δ 7.89–7.43 (m, 7H, Ph/oxazole H) | |

| δ 4.12 (br s, 4H, piperazine CH₂) | |

| ¹³C NMR | 167.8 (C=O), 162.1 (C-F), 148.2 (oxazole C) |

| HRMS | m/z 562.1874 [M+H]+ (calc. 562.1871) |

Crystallographic Data

- Crystal system : Monoclinic

- Space group : P2₁/c

- Unit cell : a=8.42 Å, b=12.57 Å, c=15.89 Å

- Density : 1.412 g/cm³

Process Optimization Challenges

Regiochemical Control

Piperazine Stability Issues

- N-Oxidation side products mitigated by inert atmosphere

- Chelating agents (EDTA) reduce metal-catalyzed decomposition

Scale-Up Considerations

Critical Process Parameters

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Sulfonylation temp | 0–25°C | -5–10°C |

| Cyclization time | 8 hr | 14 hr (flow reactor) |

| Purification | Column | Crystallization |

Q & A

Q. Critical Factors :

- Purity of Intermediates : Impurities in the sulfonylation step can reduce final yield by 15–20% .

- Solvent Choice : DMF enhances SNAr reactivity but may require post-reaction purification via column chromatography to remove residual solvent .

- Temperature Control : Excess heat during piperazine coupling can lead to decomposition; yields drop by ~10% at >110°C .

Basic Question: Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₃₂H₂₈FN₃O₄S requires m/z 582.1862) .

- X-ray Crystallography : Resolves structural ambiguities, such as piperazine ring conformation and sulfonyl group orientation .

Methodological Note :

Combine techniques to address limitations (e.g., crystallography may fail if crystals are hygroscopic; use HRMS as a secondary validation) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Answer:

Case Example : A compound with a 4-methylpiperazine group () shows antidepressant activity, while a 4-methoxyphenylpiperazine analog (target compound) exhibits weaker efficacy.

Q. Approaches :

Structure-Activity Relationship (SAR) Analysis :

- Compare logP values: Methoxy groups increase hydrophilicity, potentially reducing blood-brain barrier penetration .

- Computational docking: Assess piperazine interactions with serotonin receptors (e.g., 5-HT1A) to identify steric clashes caused by methoxy substituents .

Experimental Validation :

- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]WAY-100635) to quantify receptor affinity differences .

- Metabolic Stability Tests : Evaluate cytochrome P450-mediated degradation of methoxy groups, which may shorten half-life .

Resolution : Conflicting data often arise from substituent-specific pharmacokinetics; prioritize analogs with balanced lipophilicity (clogP 2–3) .

Advanced Question: What strategies optimize reaction yields during piperazine coupling while minimizing side products?

Answer:

Challenges : Competing side reactions (e.g., N-alkylation instead of SNAr) can reduce yields by 25–30%.

Q. Optimization Strategies :

- Catalyst Use : Add KI (10 mol%) to enhance SNAr reactivity via halide exchange .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours, improving yield by 15% .

- Protecting Groups : Temporarily protect the piperazine’s secondary amine with Boc groups to prevent undesired alkylation .

Validation : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) and isolate intermediates for NMR validation .

Advanced Question: How can computational methods aid in predicting this compound’s receptor interactions and metabolic pathways?

Answer:

Tools and Workflows :

Molecular Dynamics (MD) Simulations :

- Simulate binding to dopamine D2/D3 receptors; analyze hydrogen bonds between the sulfonyl group and Asp110 (D2) .

ADMET Prediction :

- Use SwissADME to predict high intestinal absorption (TPSA < 75 Ų) but potential CYP3A4-mediated oxidation of the methoxy group .

Density Functional Theory (DFT) :

- Calculate Fukui indices to identify electrophilic sites (e.g., oxazole C4) prone to metabolic hydroxylation .

Integration with Experimentation : Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) to quantify metabolite formation .

Advanced Question: What are the implications of crystallographic data for understanding conformational flexibility in this compound?

- Piperazine Ring : Adopts a chair conformation, with the 4-methoxyphenyl group in an equatorial position to minimize steric strain.

- Sulfonyl Group Orientation : Forms a dihedral angle of 85° with the oxazole ring, optimizing π-π stacking with receptor aromatic residues.

Q. Methodological Insights :

- Temperature-Dependent Conformers : At 296 K, the crystal lattice restricts flexibility, but solution-phase NMR shows rotational freedom in the piperazine ring .

- Implications for Drug Design : Rigidify the sulfonyl-oxazole linkage via methyl substituents to reduce entropic penalties during receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.